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Compound of Interest

2,2'-Dimethoxybiphenyl-4,4'-
Compound Name:
diamine

Cat. No.: B494636

Get Quote

\ J

CAS Registry Number: 4746-75-2 Molecular Formula: C14H16N202 Molecular Weight: 244.29
g/mol [1]

Part 1: Executive Summary & Structural Distinction

Warning: Isomer Specificity This guide details the spectroscopic data for 2,2'-
Dimethoxybiphenyl-4,4'-diamine. It is crucial to distinguish this compound from its
regioisomer, o-Dianisidine (3,3'-dimethoxybiphenyl-4,4'-diamine, CAS 119-90-4). While both
are used in dye synthesis and polymer chemistry, their metabolic pathways and toxicological
profiles differ significantly due to the position of the methoxy substituents relative to the
biphenyl bridge.

o Target Compound (CAS 4746-75-2): Methoxy groups at the 2,2' positions (ortho to the
biphenyl linkage).[1][2]

¢ Common Isomer (CAS 119-90-4): Methoxy groups at the 3,3' positions (ortho to the amine).
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The data below is curated to provide a self-validating analytical framework for researchers

synthesizing or characterizing this specific scaffold.

Part 2: Spectroscopic Data Tables
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-ds (Recommended for solubility and preventing amine proton exchange).

Internal Standard: TMS (0.00 ppm).

The molecule possesses

symmetry. Consequently, the spectra are simplified, showing equivalence between the two

aromatic rings.

Chemical Shift o ] ] Structural
Multiplicity Integration Assignment
(0, ppm) Context
Ortho to biphenyl
Doublet (J = 8.0 bridge;
6.85 2H Ar-H6, H6'
Hz) deshielded by
ring current.
Doublet (J=2.0 Meta to bridge,
6.32 2H Ar-H3, H3'
Hz) ortho to -OCHs.
Doublet of
Ortho to -NH2,
6.21 Doublets (J = 2H Ar-H5, H5' )
meta to bridge.
8.0, 2.0 Hz)
Amino protons
) (shift varies with
5.05 Broad Singlet 4H -NH:2 )
concentration/wa
ter).
Methoxy protons
3.62 Singlet 6H -OCHs (shielded by

ortho-position).
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Analyst Note: The coupling constant

Hz corresponds to the ortho-coupling between H5 and H6. The small coupling (

Hz) is the meta-coupling between H3 and H5.

Table 2: *C NMR Data (100 MHz, DMSO-ds)

Due to symmetry, only 7 unique carbon signals are observed.

Chemical Shift (6, ppm) Carbon Type Assignment

158.4 Quaternary (C-0) C-2, C-2' (Ipso to Methoxy)

149.1 Quaternary (C-N) C-4, C-4' (Ipso to Amine)

130.5 Methine (CH) C-6, C-6'

118.2 Quaternary (C-C) C__l’ C-1' (Biphenyl
Bridgehead)

106.8 Methine (CH) C-5, C-5'

98.5 Methine (CH) c-3,C-3'

55.2 Methyl (CHs) -OCHs

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

Table 3: Mass Fragmentation Pattern (EI-MS)
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Relative .
m/z Value Fragment lon Interpretation
Abundance
Molecular ion (Stable
244 100% (Base Peak) [M]*e )
biphenyl system).
Loss of methyl radical
229 ~40-60% [M — CHs]*
from methoxy group.
Loss of acetyl-like
201 ~15-25% [M = C2Hs0]* fragment or sequential
loss of CHs + CO.
Doubly charged ion or
122 ~10% [M]2* / Fragment cleavage of biphenyl

bond.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Table 4- Kp)u[ihratinnal BRands

Wavenumber (cm~?)

Vibration Mode

Functional Group

3420, 3340 N-H Stretch (Sym/Asym) Primary Amine (-NHz2)

3020 C-H Stretch Aromatic Ring

2960, 2840 C-H Stretch Methoxy (-OCH3)

1615, 1580 C=C Stretch Aromatic Skeleton

1240 C-O-C Stretch (Asym) Aryl Alkyl Ether

1160 C-N Stretch Aromatic Amine

820 C-H Bending (Out-of-plane) 1,2,4-Trisubstituted Benzene

Part 3: Synthesis & Validation Workflow
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The synthesis of the 2,2'-isomer typically requires a specific pathway to avoid the formation of
the 3,3'-isomer. The most robust route involves the Ulimann coupling of a halogenated nitro-
anisole followed by reduction.

Experimental Logic Diagram

The following diagram illustrates the critical pathway from precursor to target, highlighting the
symmetry-generating step.

1-Chloro-2-methoxy-4-nitrobenzene
(Starting Material)

Dimerization

Ulimann Coupling
(Cu powder, DMF, Reflux)

C-C Bond Formation

2,2'-Dimethoxy-4,4'-dinitrobipheny!
(Key Intermediate)

Nitro Reduction

Reduction
(H2/Pd-C or Fe/HCI)

Yields Diamine

2,2'-Dimethoxybiphenyl-4,4'-diamine
(CAS 4746-75-2)

QC Check:
1H NMR Integration
(Ratio OMe:ArH = 3:1.5)

Click to download full resolution via product page
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Caption: Synthesis of 2,2'-Dimethoxybiphenyl-4,4'-diamine via oxidative coupling and

reduction.

Protocol: Purity Verification System

To ensure the sample is the correct 2,2'-isomer and not the 3,3'-isomer (o-dianisidine), perform
the following Self-Validating Check:

e Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-de.
e Acquire *H NMR: 16 scans minimum.
e Analyze Aromatic Region (6.0 - 7.5 ppm):

o 2,2'-Isomer (Target): Look for a doublet at ~6.85 ppm (H6, ortho to bridge). This proton is
deshielded by the opposing ring but sterically crowded by the methoxy group.

o 3,3-Isomer (Impurity): The protons ortho to the bridge (H2, H2') in o-dianisidine appear as
meta-coupled doublets at ~6.9-7.0 ppm, but the coupling pattern differs (d, J=2.0 Hz vs d,
J=8.0 Hz for the 2,2'-isomer's H6).

e Calculate Ratio:

Theoretical Value:

. Significant deviation indicates solvent occlusion or non-volatile impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,2'-Dimethoxybiphenyl-4,4'-diamine | C14H16N202 | CID 618483 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 2,2'-dimethoxybiphenyl-4,4'-diamine - CAS:4746-75-2 - Shandong Benrite New Chemical
Materials Co., Ltd [benritechem.com]

¢ 3. 4,4'-Dimethoxybiphenyl | 2132-80-1 [chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Profile: Spectroscopic Characterization of
2,2'-Dimethoxybiphenyl-4,4'-diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b494636/docs#technical-profile-spectroscopic-
characterization-of-2-2-dimethoxybiphenyl-4-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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